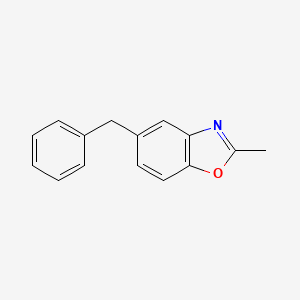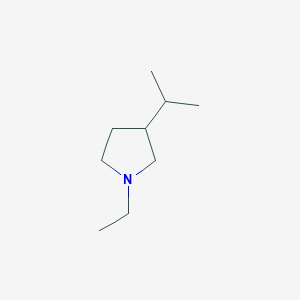
1-Ethyl-3-isopropylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with ethyl and isopropyl substituents at the first and third positions, respectively. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropylpyrrolidine can be synthesized through various methods, including:
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile like an olefin.
Functionalization of Preformed Pyrrolidine Rings: This approach involves the modification of preformed pyrrolidine rings, such as proline derivatives, to introduce the ethyl and isopropyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
化学反応の分析
Types of Reactions: 1-Ethyl-3-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-Ethyl-3-isopropylpyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl-3-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to target proteins, enzymes, or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
1-Ethyl-3-isopropylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules with target selectivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
1-ethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-10-6-5-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
OYRYPMKVJHXTSC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
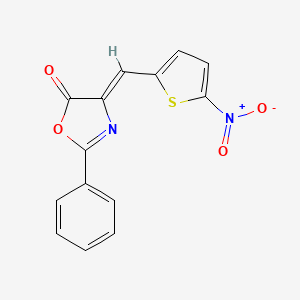
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
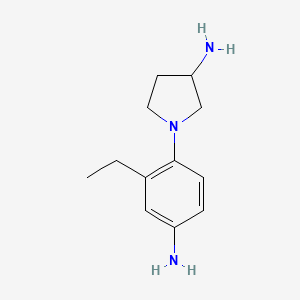


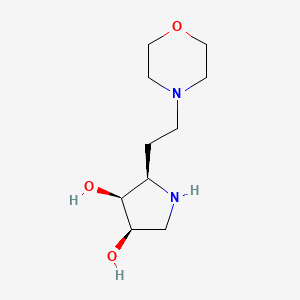
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
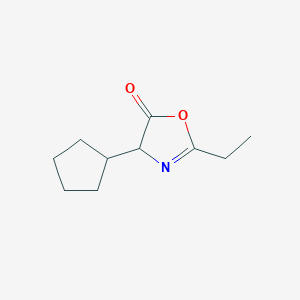
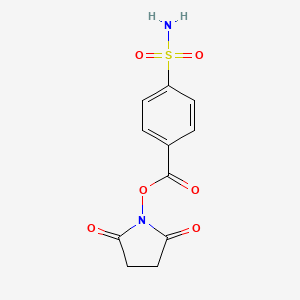
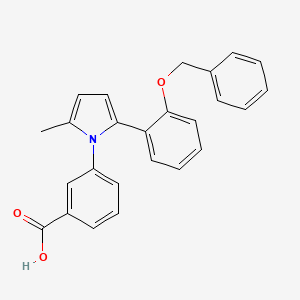
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

